Tricandil
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Overview
Description
Preparation Methods
Mepartricin is synthesized through the methyl esterification of partricin, a more toxic compound . The preparation involves the use of specific reaction conditions to achieve the desired stereochemistry and molecular configuration . Industrial production methods focus on optimizing yield and purity while maintaining the compound’s pharmacological properties .
Chemical Reactions Analysis
Mepartricin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mepartricin has a wide range of scientific research applications. In chemistry, it is studied for its unique molecular structure and reactivity . In biology, it is used to investigate its effects on cell membranes and hormonal pathways . In medicine, mepartricin is used to treat fungal infections, benign prostatic hyperplasia, and chronic pelvic pain syndrome . Its antifungal properties make it useful in treating various fungal infections, while its antiandrogenic effects are beneficial in managing urological conditions .
Mechanism of Action
Mepartricin operates primarily by binding to sterols, such as ergosterol, in fungal cell membranes . This binding disrupts the cell membrane’s structure, leading to increased permeability and cell death . Additionally, mepartricin interferes with the uptake and binding of androgens to their receptors in prostate tissue, reducing prostate volume and alleviating symptoms of benign prostatic hyperplasia . It also modulates the host’s immune response, enhancing the immune system’s ability to combat infections .
Comparison with Similar Compounds
Mepartricin is similar to other polyene macrolide antibiotics, such as amphotericin B and nystatin . it stands out due to its dual-action profile, combining antifungal and antiandrogenic properties . This makes it a versatile drug with multifaceted therapeutic potential . Other similar compounds include partricin A and B, which share structural similarities with mepartricin but differ in their specific molecular configurations and pharmacological effects .
Properties
Molecular Formula |
C60H88N2O19 |
---|---|
Molecular Weight |
1141.3 g/mol |
IUPAC Name |
methyl (19E,21E,23E,25E,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1 |
InChI Key |
GTBKZCQTNWWEIB-ULBQUDGQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Origin of Product |
United States |
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